1-Vinylspiro[3.5]nonan-1-ol
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Overview
Description
1-Vinylspiro[35]nonan-1-ol is an organic compound with the molecular formula C11H18O It is a spiro compound, meaning it contains a unique structural feature where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Vinylspiro[3.5]nonan-1-ol typically involves the reaction of a suitable precursor with vinyl magnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like tetrahydrofuran (THF) to facilitate the reaction. The reaction mixture is then quenched with water and extracted to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as distillation or recrystallization to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-Vinylspiro[3.5]nonan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The vinyl group can be reduced to form an alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group into a halide.
Major Products Formed
Oxidation: Formation of spiro[3.5]nonan-1-one.
Reduction: Formation of 1-ethylspiro[3.5]nonane.
Substitution: Formation of 1-chlorospiro[3.5]nonane or 1-bromospiro[3.5]nonane.
Scientific Research Applications
1-Vinylspiro[3.5]nonan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Vinylspiro[3.5]nonan-1-ol involves its interaction with specific molecular targets. The vinyl group can undergo polymerization reactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can affect the compound’s reactivity and its ability to participate in various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
Spiro[3.5]nonan-1-ol: Lacks the vinyl group, making it less reactive in certain types of reactions.
1-Vinylspiro[3.5]non-5-en-1-ol: Contains an additional double bond, which can alter its chemical properties and reactivity.
Uniqueness
1-Vinylspiro[3.5]nonan-1-ol is unique due to its combination of a spiro structure with a vinyl group and a hydroxyl group. This combination provides a versatile platform for various chemical modifications and applications, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C11H18O |
---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
3-ethenylspiro[3.5]nonan-3-ol |
InChI |
InChI=1S/C11H18O/c1-2-11(12)9-8-10(11)6-4-3-5-7-10/h2,12H,1,3-9H2 |
InChI Key |
UQTQXSXFKBSDJV-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1(CCC12CCCCC2)O |
Origin of Product |
United States |
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